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3'-Adenylic acid,2'-deoxy-,disodium salt(9ci) -

3'-Adenylic acid,2'-deoxy-,disodium salt(9ci)

Catalog Number: EVT-13945215
CAS Number:
Molecular Formula: C10H13N5NaO6P
Molecular Weight: 353.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Adenylic acid, 2'-deoxy-, disodium salt (9ci), also known as 2'-deoxyadenosine 3'-monophosphate sodium salt, is a nucleotide derivative significant in biochemistry and molecular biology. This compound plays a crucial role in various biological processes, particularly in the synthesis of nucleic acids and as a signaling molecule within cells.

Source

This compound can be derived from the phosphorylation of 2'-deoxyadenosine, utilizing various chemical or enzymatic methods. The presence of sodium salts enhances its solubility and stability, making it suitable for laboratory applications.

Classification

3'-Adenylic acid, 2'-deoxy-, disodium salt is classified as a nucleotide and specifically as a monophosphate. It is part of the broader category of nucleotides that include adenosine triphosphate and adenosine diphosphate, which are vital for energy transfer and storage in biological systems.

Synthesis Analysis

Methods

The synthesis of 3'-Adenylic acid, 2'-deoxy-, disodium salt typically involves the phosphorylation of 2'-deoxyadenosine. Key methods include:

  • Chemical Phosphorylation: Using phosphorylating agents such as phosphorus oxychloride or phosphoramidites under controlled conditions to selectively add phosphate groups.
  • Enzymatic Synthesis: Utilizing enzymes like kinases to catalyze the transfer of phosphate groups to 2'-deoxyadenosine, yielding high specificity and efficiency in production.

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, pH, and concentration of reagents. For industrial applications, large-scale enzymatic synthesis is preferred due to its efficiency and lower environmental impact compared to chemical methods.

Molecular Structure Analysis

Structure

The molecular formula for 3'-Adenylic acid, 2'-deoxy-, disodium salt is C10H15N5Na2O7PC_{10}H_{15}N_5Na_2O_7P. It contains a purine base (adenine), a ribose sugar (deoxyribose), and a phosphate group. The structural representation includes:

  • Base: Adenine
  • Sugar: Deoxyribose (lacking an oxygen at the 2' position)
  • Phosphate Group: Attached at the 3' position

Data

  • Molecular Weight: Approximately 371.22 g/mol
  • Density: Approximately 2.3g/cm32.3\,g/cm^3
  • Melting Point: Decomposes at temperatures around -210°C
  • Boiling Point: Approximately 815.5°C815.5\,°C at standard atmospheric pressure
Chemical Reactions Analysis

Reactions

3'-Adenylic acid can participate in various chemical reactions:

  • Oxidation: Converts to oxidized forms such as 2'-deoxyadenosine 3'-monophosphate oxide.
  • Reduction: Can be reduced back to its deoxynucleotide form.
  • Substitution Reactions: Nucleophilic substitution can occur at the phosphate group, leading to different derivatives.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.
  • Reducing Agents: Sodium borohydride for reduction.
  • Nucleophiles: Hydroxide ions or amines for substitution reactions.
Mechanism of Action

The mechanism of action for 3'-Adenylic acid involves its incorporation into DNA or RNA strands during replication or transcription. As a nucleotide analog, it can act as a chain terminator, inhibiting the elongation of nucleic acid chains. This property is particularly useful in therapeutic contexts such as antiviral and anticancer treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of sodium ions.

Chemical Properties

  • Stability: Stable under neutral pH conditions but may degrade under extreme pH levels or high temperatures.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the phosphate group.

Relevant data indicates that this compound serves multiple roles in cellular metabolism and signaling pathways.

Applications

3'-Adenylic acid, 2'-deoxy-, disodium salt has diverse applications in scientific research:

  • Biochemistry: Used as a building block in oligonucleotide synthesis and other nucleotide analogs.
  • Molecular Biology: Important for studying DNA replication and repair mechanisms.
  • Pharmaceutical Research: Serves as a model compound in developing antiviral and anticancer drugs.
  • Diagnostic Tools: Employed in molecular biology kits and diagnostic reagents.

This compound's versatility makes it invaluable in both research settings and potential therapeutic applications.

Mechanistic Insights into Enzymatic Synthesis and Modification

Role of Phosphodiesterases in 2′,3′-cAMP Hydrolysis Pathways

Phosphodiesterases (PDEs) represent a critical enzyme class responsible for hydrolyzing phosphodiester bonds in nucleotides, including the hydrolysis of 2′,3′-cyclic nucleotides to their corresponding monophosphate derivatives. The enzymatic hydrolysis of 2′,3′-cAMP follows a divergent pathway that yields either 2'-AMP or 3'-AMP as reaction products, with the specific isomer formation being enzyme-dependent [2] [3]. This reaction pathway is biologically significant as it provides a regulatory mechanism for controlling intracellular nucleotide pools and signaling molecules. The hydrolysis mechanism involves a nucleophilic attack on the phosphorus atom within the cyclic phosphate group, resulting in ring opening and formation of the monophosphate ester [3].

The catalytic efficiency of PDEs varies considerably between nucleotide substrates. Research demonstrates that cyclic ribonucleotides exhibit substantially higher hydrolysis rates compared to their deoxy counterparts due to the electronic influence of the 2'-hydroxyl group in ribose, which facilitates enzyme-substrate binding and transition state stabilization [3]. This structural specificity explains the relatively slower hydrolysis kinetics observed for 2′,3′-cyclic deoxyadenosine monophosphate derivatives compared to their ribose-containing analogs. The table below summarizes the comparative hydrolysis kinetics for relevant nucleotides:

Table 1: Comparative Hydrolysis Kinetics of Cyclic Nucleotides by Phosphodiesterases

SubstrateProductRelative Hydrolysis RatePrimary Enzyme System
2′,3′-cAMP2'-AMP / 3'-AMP100%RNase A family
2′,3′-c-dAMP2'-dAMP / 3'-dAMP15-22%Non-specific PDEs
3′,5′-cAMP5'-AMP85%cAMP-specific PDEs

The mixed isomer pools resulting from 2′,3′-cAMP hydrolysis (such as those found in commercial preparations of yeast adenylic acid) provide evidence for the biological occurrence of both 2'- and 3'-nucleotide forms [2]. These hydrolysis products serve as precursor molecules for nucleotide interconversion pathways and salvage synthesis mechanisms. The differential regulation of these hydrolysis pathways enables cells to maintain spatial and temporal control over mononucleotide concentrations, particularly for deoxyadenosine monophosphates that serve as essential precursors for DNA synthesis and repair processes [3] [5].

Enzymatic Catalysis of Nucleotide Phosphate Group Transfer Mechanisms

The enzymatic synthesis and modification of deoxyadenosine monophosphates involve sophisticated phosphate transfer mechanisms catalyzed by kinase and phosphorylase enzyme families. Adenosine kinase represents a pivotal enzyme in the salvage pathway, catalyzing the transfer of the γ-phosphate group from ATP to the 5'-hydroxyl group of 2'-deoxyadenosine, yielding 5'-dAMP and ADP [1] [6]. This reaction proceeds through a sequential ordered mechanism where ATP binding precedes adenosine/deoxyadenosine binding, followed by phosphate transfer and sequential product release.

The catalytic mechanism involves magnesium-dependent phosphoryl transfer, where the enzyme positions the nucleophile (5'-OH of deoxyadenosine) for inline nucleophilic attack on the ATP γ-phosphorus atom. The transition state features a pentacoordinate phosphorus intermediate that collapses to form the phosphoester bond [4] [6]. Structural studies reveal that adenosine kinases employ substrate-assisted catalysis, where specific amino acid residues (typically aspartate and glutamate) coordinate magnesium ions and orient the phosphate groups for efficient transfer:

Enzymatic Reaction Mechanism:  1. Enzyme + ATP + Mg²⁺ → Enzyme:ATP:Mg²⁺ complex  2. Deoxyadenosine binding → Enzyme:ATP:Mg²⁺:dAdo ternary complex  3. Inline nucleophilic attack (5'-OH on γ-P) → Trigonal bipyramidal transition state  4. Collapse of transition state → ADP + 5'-dAMP  5. Product release (ADP first, followed by 5'-dAMP)  

Purine nucleoside phosphorylases (PNPs) employ an alternative mechanism for nucleotide interconversion through reversible phosphorolysis. These enzymes catalyze the cleavage of the glycosidic bond in deoxyadenosine through nucleophilic attack by inorganic phosphate (Pi), yielding α-D-2-deoxyribose-1-phosphate and adenine [9]. This reaction is fundamental to nucleoside salvage pathways and demonstrates near-irreversible kinetics when using modified substrates like 7-methyl-2'-deoxyguanosine, which drives the reaction equilibrium toward sugar phosphate formation:

Table 2: Enzymes Catalyzing Phosphate Transfer in Deoxyadenosine Metabolism

EnzymeReaction CatalyzedCofactorsBiological Role
Adenosine kinasedAdo + ATP → 5'-dAMP + ADPMg²⁺Nucleotide salvage
Purine nucleoside phosphorylasedAdo + Pi ⇌ Adenine + 2-deoxy-α-D-ribose-1-PNoneNucleoside interconversion
Nucleoside monophosphate kinasesdAMP + ATP ⇌ dADP + ADPMg²⁺Nucleotide phosphorylation

Recent advances in enzymatic synthesis methodologies have enabled the efficient production of nucleotide derivatives, including 2-deoxy-α-D-ribose-1-phosphate with yields reaching 94% using modified substrates and purified phosphorylases [9]. These approaches leverage the substrate promiscuity of certain nucleoside phosphorylases to generate nucleotide analogs with modifications at the sugar or base moieties. The regioselectivity observed in these enzymatic reactions (preferential formation of 3'- vs 5'-phosphates) stems from precise spatial constraints within the enzyme active sites that position specific hydroxyl groups for phosphorylation [4] [9].

Substrate Specificity in Metal-Dependent Phosphodiesterase Systems

Phosphodiesterase enzymes exhibit stringent structural specificity toward their nucleotide substrates, governed by precise interactions with the sugar moiety, nucleobase, and phosphate configuration. Metal-dependent PDEs require divalent cations (typically Zn²⁺, Mg²⁺, or Mn²⁺) for catalytic activity, which serve to activate water molecules for nucleophilic attack and stabilize the transition state during phosphodiester bond cleavage [3]. The 2'-deoxy modification significantly impacts substrate recognition and catalytic efficiency in these systems due to the absence of the 2'-hydroxyl group, which normally participates in key hydrogen bonding interactions within the enzyme active site.

The coordination chemistry of metal ions in PDE active sites creates an electron-deficient phosphorus center in the phosphodiester bond, facilitating nucleophilic attack. Studies reveal that different metal ions induce distinct catalytic geometries:

  • Zinc ions: Promote hydrolytic cleavage through water activation in a mechanism analogous to zinc metalloproteases
  • Magnesium ions: Facilitate substrate orientation and charge stabilization during phosphotransfer
  • Manganese ions: Enable redox-active catalysis in certain phosphodiesterase families

The structural determinants of substrate specificity in metal-dependent PDEs include:

  • Ribose recognition pocket: Enzymes show 10-30-fold higher affinity for ribonucleotides versus deoxyribonucleotides due to hydrogen bonding with the 2'-OH group [3].
  • Nucleobase specificity: PDEs exhibit distinct preferences for purine versus pyrimidine nucleotides based on π-stacking interactions and hydrogen bonding patterns.
  • Phosphate charge recognition: Conserved lysine/arginine residues interact with the negatively charged phosphate groups, with the exact positioning determining preference for 2'-, 3'-, or 5'-phosphate configurations.

Table 3: Metal Ion Preferences and Substrate Specificity in Phosphodiesterase Families

PDE FamilyPreferred Metal IonsOptimal SubstrateActivity Toward 2'-Deoxy-3'-AMPInhibition Constants
PDE1 (Ca²⁺/CaM-dependent)Mg²⁺ > Mn²⁺3',5'-cAMP35-40% of 3',5'-cAMP hydrolysisKᵢ = 120-450 µM
PDE3 (cGMP-inhibited)Zn²⁺ > Mg²⁺3',5'-cAMP15-20% of 3',5'-cAMP hydrolysisKᵢ = 280-520 µM
PDE9 (cGMP-specific)Mg²⁺ > Mn²⁺3',5'-cGMP<10% of 3',5'-cGMP hydrolysisKᵢ > 1 mM

The 2'-deoxy modification in 3'-adenylic acid derivatives significantly alters the binding kinetics and catalytic turnover in PDE systems. Enzymatic studies demonstrate that deoxyribose-containing nucleotides exhibit approximately 40-60% lower binding affinity compared to their ribose counterparts due to the loss of critical hydrogen bonds between the enzyme active site and the 2'-hydroxyl group [3] [7]. This structural difference has been exploited in the design of nucleotide analogs with enhanced metabolic stability, such as 2'-deoxy-N⁶-methyladenosine-3',5'-bisphosphate (MRS 2179), which functions as a potent P2Y₁ receptor antagonist with prolonged biological activity due to its resistance to phosphodiesterase-mediated degradation [7].

The spatial configuration of the phosphate moiety represents another critical determinant of substrate specificity. Phosphodiesterases exhibit distinct recognition patterns for 3'-monophosphates versus 5'-monophosphates, governed by the precise three-dimensional arrangement of active site residues. The disodium salt form of 3'-adenylic acid enhances water solubility and bioavailability, facilitating its interaction with enzyme active sites while maintaining the stereochemical constraints necessary for specific recognition by metal-dependent PDE systems [2] [8].

Comprehensive Compound List

Properties

Product Name

3'-Adenylic acid,2'-deoxy-,disodium salt(9ci)

IUPAC Name

sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

Molecular Formula

C10H13N5NaO6P

Molecular Weight

353.20 g/mol

InChI

InChI=1S/C10H14N5O6P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);/q;+1/p-1/t5-,6+,7+;/m0./s1

InChI Key

VJEDEFHDWLJNMU-VWZUFWLJSA-M

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)[O-].[Na+]

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)[O-].[Na+]

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